molecular formula C13H14BrN3 B11811899 4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

Cat. No.: B11811899
M. Wt: 292.17 g/mol
InChI Key: DJAPUQIAWWQWLA-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is an organic compound that features a brominated phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclopropylation steps, as well as the development of more efficient catalysts for the imidazole formation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is unique due to its combination of a brominated phenyl group with a cyclopropyl and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

5-(2-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine

InChI

InChI=1S/C13H14BrN3/c1-8-16-12(10-4-2-3-5-11(10)14)13(15)17(8)9-6-7-9/h2-5,9H,6-7,15H2,1H3

InChI Key

DJAPUQIAWWQWLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2CC2)N)C3=CC=CC=C3Br

Origin of Product

United States

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